molecular formula C18H18F2N6O2S B2981560 4-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 1170651-06-5

4-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B2981560
CAS No.: 1170651-06-5
M. Wt: 420.44
InChI Key: SNQZDKWOXHLNCK-UHFFFAOYSA-N
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Description

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (CAS Number: 1170651-06-5) is a synthetic heterocyclic compound with a molecular formula of C₁₈H₁₈F₂N₆O₂S and a molecular weight of 420.4 g/mol [ citation:1 ][ citation:2 ]. This reagent is provided for non-human research applications and is not intended for diagnostic or therapeutic use. The molecular structure of this compound integrates several pharmacologically relevant features: a central pyrimidine ring, a 2,4-difluorophenyl sulfonyl group, a piperazine moiety, and a 2-methylimidazole substituent [ citation:2 ]. This specific arrangement places it within a class of molecules that are of significant interest in medicinal chemistry and drug discovery. Pyrimidine derivatives bearing a piperazine group are frequently investigated as modulators of various biological targets [ citation:3 ]. For instance, structurally related 4-(piperazin-1-yl)pyrimidine compounds have been reported in scientific literature as agonists for receptors like GPR119, which is a target for metabolic diseases such as type 2 diabetes and obesity [ citation:3 ]. Other pyrimidine derivatives are also being explored for their potential in oncology research [ citation:5 ]. As a research chemical, this compound serves as a valuable building block or a reference standard for scientists conducting structure-activity relationship (SAR) studies, high-throughput screening campaigns, and biochemical assays aimed at developing novel therapeutic agents.

Properties

IUPAC Name

4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6O2S/c1-13-21-4-5-26(13)18-11-17(22-12-23-18)24-6-8-25(9-7-24)29(27,28)16-3-2-14(19)10-15(16)20/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQZDKWOXHLNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

This compound is a member of the pyrimidine family and features a sulfonamide moiety, which is known for its diverse biological activities. Compounds with similar structures have been studied for their potential as therapeutic agents in various diseases, including cancer and infectious diseases.

Chemical Structure

The chemical structure of the compound includes:

  • A pyrimidine ring which contributes to its pharmacological properties.
  • A sulfonamide group that enhances its interaction with biological targets.
  • A piperazine moiety that is often associated with improved solubility and bioavailability.

Anticancer Activity

Research indicates that compounds similar to this one exhibit anticancer properties. For example, sulfonamide derivatives have been shown to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

  • Inhibition of Enzyme Activity: Many sulfonamides act as inhibitors of carbonic anhydrases, which are crucial for maintaining pH levels in cancer cells.
  • Induction of Apoptosis: Some studies suggest that these compounds can induce programmed cell death in malignant cells.

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties, particularly against bacterial infections. The mechanism typically involves:

  • Inhibition of folate synthesis, which is essential for bacterial growth.

Case Studies

  • Study on Anticancer Effects:
    • A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives and found that certain modifications increased their potency against various cancer cell lines. The presence of the piperazine and sulfonamide groups was critical in enhancing their efficacy.
  • Antimicrobial Efficacy:
    • Research published in Antimicrobial Agents and Chemotherapy demonstrated that sulfonamide compounds exhibited significant activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus).

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerEnzyme inhibition, apoptosisJournal of Medicinal Chemistry
AntimicrobialFolate synthesis inhibitionAntimicrobial Agents and Chemotherapy

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Core Structure R1 (Sulfonyl Substituent) R2 (Pyrimidine Substituent) Molecular Weight Key Features References
Target Compound Pyrimidine 2,4-Difluorophenyl 2-Methyl-1H-imidazol-1-yl Not Provided Electron-withdrawing fluorine atoms N/A
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Methanesulfonyl Morpholin-4-yl 494.19 Thienopyrimidine core; enhanced rigidity
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine Pyrimidine 1-Methylimidazol-2-yl Trifluoromethyl ~376.41* Trifluoromethyl enhances lipophilicity
4-(4-((4-Ethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine Pyrimidine 4-Ethylphenyl 2-Methyl-1H-imidazol-1-yl 412.5 Ethyl group increases hydrophobicity
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine Pyrimidine 2,5-Dimethoxyphenyl Trifluoromethyl 446.4 Methoxy groups improve solubility

*Calculated from molecular formula C₁₃H₁₅F₃N₆O₂S.

Key Observations

Sulfonyl Substituent Effects :

  • Electron-Withdrawing Groups (Target Compound) : The 2,4-difluorophenyl group likely enhances metabolic stability and binding affinity to hydrophobic pockets compared to ethyl () or methoxy () substituents.
  • Electron-Donating Groups () : The 2,5-dimethoxyphenyl group in may improve aqueous solubility but reduce membrane permeability.

Core Structure Modifications: The thienopyrimidine core in introduces rigidity and planar geometry, which may favor interactions with flat binding sites (e.g., ATP pockets in kinases).

Molecular Weight Trends :

  • The target compound’s molecular weight is expected to fall between 400–450 g/mol, similar to (412.5) and (446.4). Higher molecular weights in (494.19) and suggest increased steric bulk, which could impact bioavailability.

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